molecular formula C11H15BrN2O B13586240 2-Bromo-4-(piperazin-1-ylmethyl)aniline

2-Bromo-4-(piperazin-1-ylmethyl)aniline

Cat. No.: B13586240
M. Wt: 271.15 g/mol
InChI Key: YVINTKNFJXUPGV-UHFFFAOYSA-N
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Description

2-bromo-4-[(piperazin-1-yl)methyl]phenol is a chemical compound that features a bromine atom, a piperazine ring, and a phenol group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperazine ring is particularly noteworthy, as it is a common structural motif in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-[(piperazin-1-yl)methyl]phenol typically involves the reaction of 2-bromo-4-hydroxybenzaldehyde with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-[(piperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-bromo-4-[(piperazin-1-yl)methyl]phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-4-[(piperazin-1-yl)methyl]phenol is not fully understood, but it is believed to interact with various molecular targets and pathways. The piperazine ring can modulate the pharmacokinetic properties of the compound, enhancing its ability to interact with biological targets. The phenol group may also play a role in its biological activity by participating in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-[(piperazin-1-yl)methyl]benzene
  • 2-chloro-4-[(piperazin-1-yl)methyl]phenol
  • 4-[(piperazin-1-yl)methyl]phenol

Uniqueness

2-bromo-4-[(piperazin-1-yl)methyl]phenol is unique due to the presence of both a bromine atom and a piperazine ring, which can confer distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, while the piperazine ring can enhance the compound’s pharmacokinetic profile .

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

2-bromo-4-(piperazin-1-ylmethyl)phenol

InChI

InChI=1S/C11H15BrN2O/c12-10-7-9(1-2-11(10)15)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2

InChI Key

YVINTKNFJXUPGV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2)O)Br

Origin of Product

United States

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